molecular formula C9H10N2O2 B12931606 1-(Methylamino)-1H-indole-5,6-diol

1-(Methylamino)-1H-indole-5,6-diol

Cat. No.: B12931606
M. Wt: 178.19 g/mol
InChI Key: CBOZOTMNRCCGOD-UHFFFAOYSA-N
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Description

1-(Methylamino)-1H-indole-5,6-diol is a compound belonging to the indole family, which is known for its wide range of biological activities Indoles are heterocyclic compounds that are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-1H-indole-5,6-diol typically involves the cyclization of suitable precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents. The specific conditions for these reactions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)-1H-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can lead to the formation of quinones, while reduction of nitro groups results in the corresponding amines .

Scientific Research Applications

1-(Methylamino)-1H-indole-5,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, its structural similarity to serotonin allows it to interact with serotonin receptors, influencing neurotransmission. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Methylamino)-1H-indole-5,6-diol is unique due to the presence of both methylamino and diol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-(methylamino)indole-5,6-diol

InChI

InChI=1S/C9H10N2O2/c1-10-11-3-2-6-4-8(12)9(13)5-7(6)11/h2-5,10,12-13H,1H3

InChI Key

CBOZOTMNRCCGOD-UHFFFAOYSA-N

Canonical SMILES

CNN1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

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